molecular formula C12H13N3O3 B1441922 ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1275345-54-4

ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1441922
CAS No.: 1275345-54-4
M. Wt: 247.25 g/mol
InChI Key: VNEPAABHYGJRHF-UHFFFAOYSA-N
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Description

“Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole ring, a phenyl group, and an ester group. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered aromatic ring containing six carbon atoms, and the ester group is a carbonyl group (C=O) adjacent to an ether group (R-O-R’).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate can be synthesized through various chemical reactions. For instance, it can be formed by the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
  • Molecular Structure : The compound can exist in different molecular forms and exhibit varied structural properties. For example, studies on similar triazole derivatives have explored their molecular structure, revealing aspects like bond lengths, angles, and conformational differences (Horton et al., 1997).

Applications in Organic Synthesis

  • Building Blocks in Organic Synthesis : Ethyl 1,2,4-triazole-3-carboxylates, including compounds like this compound, are important intermediates in organic synthesis. They can be used to synthesize a variety of other compounds, demonstrating their versatility in chemical reactions (Khomenko et al., 2016).

Future Directions

Triazole compounds, due to their versatile biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on exploring the biological activities of “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” and related compounds, as well as optimizing their synthesis for potential industrial applications.

Mechanism of Action

Properties

IUPAC Name

ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-12(17)11-13-10(14-15-11)9(16)8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEPAABHYGJRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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